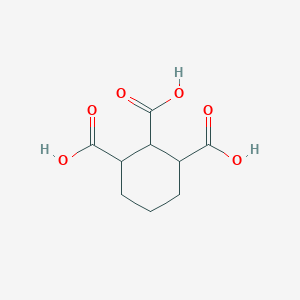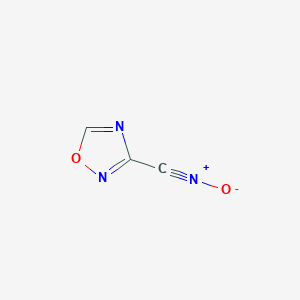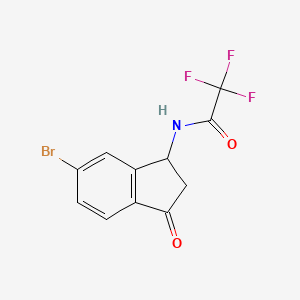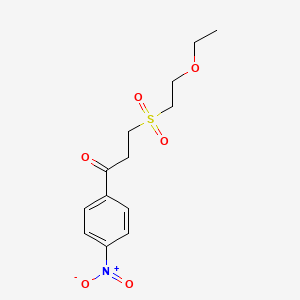
Cyclohexane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane-1,2,3-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups at the 1, 2, and 3 positions. This compound is a type of tricarboxylic acid, which means it contains three carboxyl functional groups (-COOH). Tricarboxylic acids are known for their importance in various biochemical processes, including the citric acid cycle.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce carboxyl groups at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions: Cyclohexane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides
Major Products Formed:
Oxidation: Formation of more oxidized derivatives
Reduction: Formation of cyclohexane-1,2,3-triol
Substitution: Formation of acyl chlorides or esters
科学研究应用
Cyclohexane-1,2,3-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of cyclohexane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The carboxyl groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.
相似化合物的比较
Cyclohexane-1,2,3-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While these compounds share the presence of three carboxyl groups, their structural differences lead to unique properties and applications. For example:
Citric Acid: Known for its role in the citric acid cycle and as a food additive.
Isocitric Acid: An isomer of citric acid with similar biochemical significance.
Aconitic Acid: Involved in the citric acid cycle and has distinct chemical properties.
This compound stands out due to its cyclohexane ring structure, which imparts unique steric and electronic properties, making it valuable for specific chemical and industrial applications.
属性
CAS 编号 |
141805-83-6 |
|---|---|
分子式 |
C9H12O6 |
分子量 |
216.19 g/mol |
IUPAC 名称 |
cyclohexane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
InChI 键 |
JEBXNNPMFYXVHS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C(C1)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)






![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


